molecular formula C16H14F5NO3 B14277792 2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid CAS No. 162188-44-5

2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid

Cat. No.: B14277792
CAS No.: 162188-44-5
M. Wt: 363.28 g/mol
InChI Key: GIJGAJBOKJXTNS-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexylamino group, a pentafluorophenyl group, and a but-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid typically involves multiple steps. One common method includes the reaction of cyclohexylamine with a suitable precursor, followed by the introduction of the pentafluorophenyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. Advanced purification techniques, such as chromatography, may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the use of solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylamino)-4-oxo-4-(trifluoromethyl)but-2-enoic acid: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group.

    2-(Cyclohexylamino)-4-oxo-4-(phenyl)but-2-enoic acid: Similar structure but with a phenyl group instead of a pentafluorophenyl group.

Uniqueness

2-(Cyclohexylamino)-4-oxo-4-(pentafluorophenyl)but-2-enoic acid is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

CAS No.

162188-44-5

Molecular Formula

C16H14F5NO3

Molecular Weight

363.28 g/mol

IUPAC Name

2-(cyclohexylamino)-4-oxo-4-(2,3,4,5,6-pentafluorophenyl)but-2-enoic acid

InChI

InChI=1S/C16H14F5NO3/c17-11-10(12(18)14(20)15(21)13(11)19)9(23)6-8(16(24)25)22-7-4-2-1-3-5-7/h6-7,22H,1-5H2,(H,24,25)

InChI Key

GIJGAJBOKJXTNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=CC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O

Origin of Product

United States

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